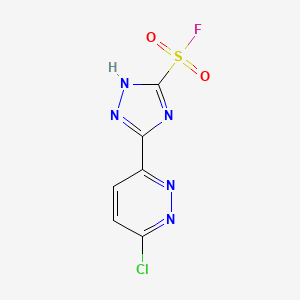

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(6-chloropyridazin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 99708-49-3 . It has a molecular weight of 215.64 .

Synthesis Analysis

A novel compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Chemical Reactions Analysis

The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XII; R = H), 6-chloro-4- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XIV; R = H), and 6-chloropyridazin-3-yl 2-pyridylmethyl ether (XVI) .Physical And Chemical Properties Analysis

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” is a powder at room temperature .Scientific Research Applications

Synthesis and Conformational Analysis

The compound has been synthesized and its two stable forms were isolated . The establishment of their structures was performed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

Building Blocks of Natural Molecular Structures

Nitrogen-containing heterocycles, like this compound, are widespread and important building blocks of natural molecular structures and in synthetic chemistry .

Pharmacologically Active Compounds

Substituted quinoxalines, which include this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds. These compounds have antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .

Antimicrobial and Antithrombotic Activities

Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be derived from this compound, exhibit antimicrobial and potential antithrombotic activities .

Basis of Different Insecticides, Fungicides, Herbicides, and Receptor Antagonists

The quinoxaline fragment, which is part of this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

Colorimetric Chemosensor for Fluoride Detection

A chemosensor based on this compound has been synthesized for the detection of fluoride ions. The chemosensor displayed a selective colorimetric detection to fluoride ions with a variation of color from colorless to yellow .

Safety and Hazards

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

A new reversible colorimetric chemosensor PDJ ((E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol) for the detection of F− was synthesized. PDJ displayed a selective colorimetric detection to F− with a variation of color from colorless to yellow .

Mechanism of Action

Target of Action

Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .

Biochemical Pathways

The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .

Result of Action

The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .

properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLDHWYHIAWDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)

![N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2576142.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)

![2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2576152.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2576155.png)